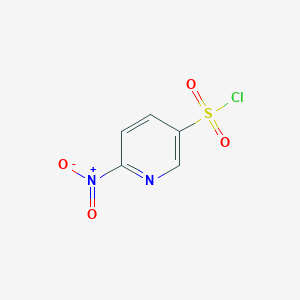6-Nitropyridine-3-sulfonyl chloride
CAS No.: 1250886-68-0
Cat. No.: VC2553317
Molecular Formula: C5H3ClN2O4S
Molecular Weight: 222.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1250886-68-0 |
|---|---|
| Molecular Formula | C5H3ClN2O4S |
| Molecular Weight | 222.61 g/mol |
| IUPAC Name | 6-nitropyridine-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H |
| Standard InChI Key | VPVWJORISZTRPU-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1S(=O)(=O)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Classification
6-Nitropyridine-3-sulfonyl chloride is a functionalized pyridine derivative containing both a sulfonyl chloride group at the 3-position and a nitro group at the 6-position. The compound belongs to the broader family of pyridine sulfonyl chlorides, which serve as important synthetic intermediates in pharmaceutical development.
The basic structure consists of a pyridine ring with two key functional groups:
-
A sulfonyl chloride (-SO₂Cl) group at position 3
-
A nitro (-NO₂) group at position 6
This combination of functional groups creates a highly reactive molecule with distinctive chemical behavior. While structurally related to pyridine-3-sulfonyl chloride, the presence of the electron-withdrawing nitro group significantly alters its reactivity profile and physical properties.
Physical and Chemical Properties
Reactivity Profile
The reactivity of 6-Nitropyridine-3-sulfonyl chloride is primarily governed by two reactive centers:
-
Sulfonyl Chloride Group: Highly reactive toward nucleophiles, particularly in substitution reactions with amines, alcohols, and thiols. Like other sulfonyl chlorides, it would react with water to form the corresponding sulfonic acid.
-
Nitro Group: Provides an additional electron-withdrawing effect, increasing the electrophilicity of the pyridine ring and enhancing the reactivity of the sulfonyl chloride group.
Based on data from related compounds, 6-Nitropyridine-3-sulfonyl chloride would be expected to react violently with water, releasing hydrogen chloride gas . This reactivity necessitates careful handling and storage procedures.
Stability Considerations
Drawing from safety data of similar compounds, 6-Nitropyridine-3-sulfonyl chloride likely requires storage under inert atmosphere and refrigerated conditions (below -20°C) to prevent degradation . The compound's susceptibility to hydrolysis means it must be handled in anhydrous conditions.
Comparative Properties
| Property | 6-Nitropyridine-3-sulfonyl chloride (predicted) | Pyridine-3-sulfonyl chloride | Pyridine-3-sulfonyl chloride HCl |
|---|---|---|---|
| Physical State | Crystalline solid | Colorless liquid | Crystalline solid |
| Stability | Low, moisture-sensitive | Low, moisture-sensitive | Moderate, requires cold storage |
| Water Reactivity | Violent | Reacts readily | Reacts with water |
| Storage Conditions | Inert atmosphere, below -20°C | Inert atmosphere | Freezer storage, below -20°C |
| Special Hazards | Corrosive, releases HCl gas | Corrosive | Corrosive, irritant |
Synthetic Pathways
Modification of Existing Pyridine-3-sulfonyl chloride Synthesis
A potential synthetic approach would involve first synthesizing pyridine-3-sulfonyl chloride using established methods, followed by nitration at the 6-position:
-
Synthesis of pyridine-3-sulfonyl chloride using one of the documented methods
-
Controlled nitration of the pyridine ring at the 6-position using appropriate nitrating agents
Established Synthesis Methods for Pyridine-3-sulfonyl chloride
Multiple synthetic routes for the parent compound pyridine-3-sulfonyl chloride exist, which could serve as starting points:
Direct Chlorination Route
An alternative approach involves:
-
Starting with pyridine-3-sulfonic acid
-
Treatment with phosphorus pentachloride to convert the sulfonic acid to sulfonyl chloride
This method requires careful temperature control and stepwise addition of reagents to prevent formation of unwanted by-products like 5-chloropyridine-3-sulfonyl chloride .
Challenges in Synthesis
Several challenges are likely to be encountered in the synthesis of 6-Nitropyridine-3-sulfonyl chloride:
-
Regioselectivity: Ensuring nitration occurs specifically at the 6-position rather than other positions on the pyridine ring
-
Compatibility: Ensuring the nitrating conditions don't compromise the integrity of the sulfonyl chloride group
-
Product Stability: Developing appropriate isolation and purification procedures for a compound with multiple reactive functional groups
Purification Methods
Based on documented procedures for related compounds, purification of 6-Nitropyridine-3-sulfonyl chloride would likely involve:
Distillation Under Reduced Pressure
For pyridine-3-sulfonyl chloride, distillation under specific conditions has proven effective:
-
Initial fraction (phosphorus oxychloride and other volatiles): 88-92°C at 2.5-4.5 kPa
For 6-Nitropyridine-3-sulfonyl chloride, different temperature and pressure parameters would likely be required due to the additional nitro group.
Recrystallization
For solid derivatives, recrystallization from appropriate anhydrous solvents could be employed, with careful attention to preventing hydrolysis during the process.
Applications and Usage
Pharmaceutical Intermediates
Like other pyridine sulfonyl chlorides, 6-Nitropyridine-3-sulfonyl chloride would likely serve as a valuable building block in pharmaceutical synthesis, particularly for compounds requiring a functionalized pyridine scaffold.
Pyridine-3-sulfonyl chloride is documented as an important medical intermediate used in the synthesis of pharmaceuticals such as TAK-438 . The 6-nitro derivative would offer additional functionality for specialized applications.
Chemical Reagent
Analytical Methods
Identification Techniques
Common analytical methods for characterization would include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume